BenchChemオンラインストアへようこそ!

RM-018

KRAS G12C Conformational Selectivity Acquired Resistance

RM-018 targets GTP-bound KRAS G12C(ON), forming a ternary complex with CypA. It retains activity vs. G12C/Y96D and overcomes resistance from increased GTP-loading, which inactivates RAS(OFF) inhibitors like sotorasib/adagrasib. Essential tool for validating resistance and screening next-gen combos.

Molecular Formula C56H72N8O8
Molecular Weight 985.2 g/mol
Cat. No. B12418098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRM-018
Molecular FormulaC56H72N8O8
Molecular Weight985.2 g/mol
Structural Identifiers
SMILESCCN1C2=C3C=C(C=C2)C4=CC=CC(=C4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC=C6)C(C)OC)(C)C)NC(=O)C(C(C)C)N(C)C(=O)C7CCN(C7)C(=O)C#CCN8CCOCC8
InChIInChI=1S/C56H72N8O8/c1-9-63-47-20-19-40-32-43(47)44(51(63)42-16-11-22-57-49(42)37(4)70-8)33-56(5,6)35-72-55(69)45-17-12-24-64(59-45)54(68)46(31-38-14-10-15-39(40)30-38)58-52(66)50(36(2)3)60(7)53(67)41-21-25-62(34-41)48(65)18-13-23-61-26-28-71-29-27-61/h10-11,14-16,19-20,22,30,32,36-37,41,45-46,50,59H,9,12,17,21,23-29,31,33-35H2,1-8H3,(H,58,66)/t37-,41-,45-,46-,50-/m0/s1
InChIKeyKXMPBNBAZLJBDS-GUZCBZAASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3S)-N-[(2S)-1-[[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methyl-1-(4-morpholin-4-ylbut-2-ynoyl)pyrrolidine-3-carboxamide


The compound with the above IUPAC name is a macrocyclic small molecule functioning as a selective, covalent KRAS G12C inhibitor [1]. It is distinctively characterized as a 'tri-complex' or 'molecular glue' inhibitor that targets the active, GTP-bound (RAS(ON)) state of the KRAS G12C mutant protein, in contrast to first-generation inhibitors which target the inactive, GDP-bound (RAS(OFF)) state [2]. This compound is a preclinical tool molecule, also known as RMC-4998 or RM-029, and serves as the direct structural and mechanistic prototype for the clinical-stage investigational drug elironrasib (RMC-6291) [3]. Its unique mechanism of action involves the formation of a ternary complex with the mutant KRAS G12C protein and the intracellular chaperone cyclophilin A (CypA), leading to potent disruption of oncogenic signaling [4].

Procurement Rationale: Why RMC-4998 Cannot Be Replaced by First-Generation KRAS G12C Inhibitors


First-generation KRAS G12C inhibitors, including the FDA-approved drugs sotorasib and adagrasib, are mechanistically limited to targeting the inactive, GDP-bound conformation of the mutant protein (RAS(OFF) inhibitors) [1]. A major clinical limitation of this class is the emergence of acquired resistance, driven in part by adaptive mechanisms that increase KRAS-GTP loading, thereby shifting the cellular pool of KRAS G12C toward the active, GTP-bound state that these inhibitors cannot engage [2]. In contrast, this compound (RMC-4998) was specifically engineered as a 'RAS(ON)' inhibitor to covalently target the active, GTP-bound state of KRAS G12C [3]. This fundamental mechanistic divergence means that RMC-4998 retains full inhibitory activity against tumor cells that have become resistant to RAS(OFF) inhibitors due to increased GTP loading, a feature not shared by sotorasib or adagrasib [4]. Consequently, substituting RMC-4998 with a generic RAS(OFF) inhibitor would result in a complete loss of activity in specific experimental models of acquired resistance.

Quantitative Differentiation Evidence for RMC-4998 (KRAS G12C ON-State Inhibitor)


Mechanistic Differentiation: RAS(ON) vs. RAS(OFF) State Targeting

RMC-4998 is a tri-complex inhibitor that covalently targets the active, GTP-bound (RAS(ON)) state of KRAS G12C. This contrasts directly with the first-generation inhibitors sotorasib and adagrasib, which are covalent inhibitors of the inactive, GDP-bound (RAS(OFF)) state [1]. In models of acquired resistance where KRAS-GTP loading is increased, RAS(OFF) inhibitors lose efficacy, while RMC-4998 retains full inhibitory activity [2].

KRAS G12C Conformational Selectivity Acquired Resistance

Target Engagement and Cellular Proliferation Potency vs. Adagrasib

RMC-4998 demonstrates superior potency and selectivity in inhibiting KRAS G12C-dependent cell proliferation compared to the FDA-approved inhibitor adagrasib . RMC-4998 forms a tri-complex with KRAS G12C(ON) and CypA with an IC50 of 28 nM and inhibits downstream ERK signaling in a panel of KRAS G12C mutant cell lines with IC50 values ranging from 1-10 nM . In head-to-head viability assays, RMC-4998 achieved a median IC50 of 0.28 nM across a panel of cell lines, while adagrasib (MRTX849) showed a median IC50 of 35 nM . The selectivity index for RMC-4998 (ratio of activity in KRAS G12C-mutant vs. wild-type cells) was reported as 1450, compared to 36 for adagrasib .

KRAS G12C IC50 Cell Proliferation

In Vivo Activity in Models of Acquired Resistance to RAS(OFF) Inhibitors

In a patient-derived xenograft (PDX) model of NSCLC with acquired resistance to sotorasib (characterized by increased KRAS-GTP loading), RMC-4998 monotherapy induced tumor regression, whereas the first-generation RAS(OFF) inhibitor sotorasib was ineffective [1]. This demonstrates that RMC-4998 can overcome adaptive resistance mechanisms that limit the utility of first-generation KRAS G12C inhibitors. Furthermore, in other KRAS G12C-driven xenograft models, combination therapy with RMC-4998 and a SHP2 inhibitor (RMC-4550) resulted in deep and sustained tumor regressions, including in models resistant to immune checkpoint blockade [2].

KRAS G12C In Vivo Efficacy Acquired Resistance

Structural Basis for Selectivity: A Unique Tri-Complex Binding Mode

X-ray crystallography reveals that RMC-4998 functions as a molecular glue, simultaneously binding to both the mutant KRAS G12C protein (at the switch II pocket) and the cellular chaperone cyclophilin A (CypA) [1]. This tri-complex (KRAS G12C:RMC-4998:CypA) sterically blocks the interaction of KRAS with its downstream effectors, such as RAF [2]. This binding mode is fundamentally different from the simple binary complex formed between RAS(OFF) inhibitors (e.g., sotorasib, adagrasib) and the inactive KRAS G12C protein [3]. The tri-complex structure has been solved at high resolution (1.50 Å for PDB 8g9p), providing a clear molecular blueprint for its unique mechanism [1].

Structural Biology KRAS G12C Molecular Glue

Covalent Binding Kinetics

RMC-4998 is an irreversible covalent inhibitor that reacts with the mutant cysteine (C12) of KRAS G12C. Its efficiency of covalent bond formation is quantified by the rate constant kinact/KI, reported as 272,000 M⁻¹s⁻¹ . This value reflects the combined affinity for the target (KI) and the rate of covalent inactivation (kinact). For comparison, first-generation RAS(OFF) inhibitors like sotorasib and adagrasib have been reported to exhibit kinact/KI values in the range of approximately 1,000-10,000 M⁻¹s⁻¹ under similar assay conditions [1], though precise head-to-head values are not available.

KRAS G12C Covalent Inhibitor Binding Kinetics

Optimal Research Applications for RMC-4998 Based on Quantitative Evidence


Investigating Adaptive Resistance to First-Generation KRAS G12C Inhibitors

RMC-4998 is the gold-standard tool compound for modeling and overcoming adaptive resistance to RAS(OFF) inhibitors like sotorasib and adagrasib. As demonstrated in peer-reviewed studies, tumor cells that have acquired resistance through increased KRAS-GTP loading remain fully sensitive to RMC-4998, making it an essential reagent for preclinical studies of resistance mechanisms [1]. Procurement of RMC-4998 is critical for any laboratory seeking to validate findings of acquired resistance and screen for next-generation combination therapies [2].

Mechanistic Studies of KRAS G12C (ON) State Biology

Given its unique and well-characterized binding mode to the active, GTP-bound conformation of KRAS G12C, RMC-4998 serves as a precise chemical probe for dissecting RAS(ON) state biology [1]. Its high-resolution co-crystal structure (PDB 8g9p) confirms its specific engagement with both KRAS G12C and CypA, allowing researchers to correlate functional effects with a defined molecular mechanism [2]. This makes it an indispensable tool for studies aimed at understanding the differential signaling outputs of the active versus inactive KRAS G12C states.

Combination Therapy Studies in KRAS-Driven Tumor Models

The robust in vivo efficacy of RMC-4998, particularly in combination with SHP2 inhibitors (e.g., RMC-4550) and immune checkpoint inhibitors (e.g., anti-PD-1), establishes its role as a foundational component in preclinical combination therapy studies [1]. Researchers developing novel therapeutic regimens for KRAS G12C-mutant NSCLC or other solid tumors should use RMC-4998 as the benchmark RAS(ON) inhibitor for evaluating synergy, tolerability, and the impact of combination strategies on the tumor immune microenvironment [2].

Pharmacodynamic and Target Engagement Assays

The compound's high potency (cellular IC50 for proliferation of 0.28 nM) and efficient target engagement (kinact/KI of 272,000 M⁻¹s⁻¹) make it an excellent positive control and calibration standard for assays measuring KRAS G12C inhibition [1]. Its well-defined downstream effect on the ERK signaling pathway (ERK phosphorylation IC50 of 1-10 nM) provides a reliable pharmacodynamic biomarker for confirming on-target activity in both in vitro and in vivo experiments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for RM-018

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.